![molecular formula C18H13NO4 B2870767 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid CAS No. 302936-17-0](/img/structure/B2870767.png)
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid
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Overview
Description
The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring attached to a carboxylic acid group and a benzodioxin ring . The exact properties and applications of this specific compound are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline ring attached to a carboxylic acid group and a benzodioxin ring . The exact 3D structure may need to be computed or determined experimentally.Scientific Research Applications
Antibacterial Agent
This compound has shown promising results as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth .
Inhibition of E. coli
The compound also demonstrated significant activity against E. coli, inhibiting 60.04% of its growth .
Enzyme Inhibition
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . This suggests potential applications in the treatment of diseases related to these enzymes.
Synthesis Methodology
The compound’s synthesis methodology is noteworthy. It has been reported that the method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
Future Directions
Given the antibacterial potential of similar compounds , future research could explore the potential of “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid” as an antibacterial agent. Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.
Mechanism of Action
Target of Action
It has been observed that similar compounds exhibit inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and inhibit their activity .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway.
Result of Action
It has been observed that similar compounds can inhibit bacterial biofilm growth , suggesting that this compound may have antibacterial properties.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-10-15(19-14-4-2-1-3-12(13)14)11-5-6-16-17(9-11)23-8-7-22-16/h1-6,9-10H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSLSGMOTUPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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